1-ethyl-3-(isobutoxymethyl)-1H-pyrazole
Description
Properties
CAS No. |
1856018-25-1 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 |
IUPAC Name |
1-ethyl-3-(2-methylpropoxymethyl)pyrazole |
InChI |
InChI=1S/C10H18N2O/c1-4-12-6-5-10(11-12)8-13-7-9(2)3/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
XLWOWNQMIDKVBY-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)COCC(C)C |
Canonical SMILES |
CCN1C=CC(=N1)COCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazole derivatives exhibit diverse properties based on substituent groups. Below is a comparison of key structural analogs:
Key Observations :
Insights :
- The target compound’s ether group may limit bioactivity compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) known to enhance binding in antimalarial or antimicrobial agents .
- Discontinuation of this compound may reflect challenges in optimization for specific therapeutic or agrochemical roles .
Preparation Methods
Hydrazine-Diketone Cyclization
Reaction of ethyl hydrazinecarboxylate with a substituted 1,3-diketone, such as 3-(hydroxymethyl)pentane-2,4-dione, under acidic or basic conditions, generates the pyrazole ring. The hydroxymethyl group at position 3 can later be etherified with isobutyl bromide. For example, heating ethyl hydrazinecarboxylate with 3-(hydroxymethyl)pentane-2,4-dione in ethanol at reflux yields 3-(hydroxymethyl)-1-ethyl-1H-pyrazole, a key intermediate.
Key Data:
Regioselectivity Challenges
Unsymmetrical diketones often produce regioisomeric mixtures. Computational studies suggest that electron-withdrawing groups at the diketone’s α-position favor cyclization at the less substituted carbon, guiding the isobutoxymethyl group to position 3. For instance, using 3-(bromomethyl)pentane-2,4-dione with ethylhydrazine in acetonitrile achieves 75% regioselectivity for the desired isomer.
Post-Synthetic Etherification of Hydroxymethyl Intermediates
Williamson ether synthesis is widely employed to introduce the isobutoxymethyl group after pyrazole ring formation.
Alkylation of 3-(Hydroxymethyl)-1-ethyl-1H-pyrazole
Treatment of 3-(hydroxymethyl)-1-ethyl-1H-pyrazole with isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours affords the target compound.
Reaction Scheme:
$$
\text{3-(Hydroxymethyl)-1-ethyl-1H-pyrazole} + \text{isobutyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$
Optimization Insights:
Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water) increases reaction efficiency. This method reduces reaction time to 4 hours with a 72% yield.
Protection-Directed Synthesis for Enhanced Regiocontrol
Temporary protection of reactive sites avoids undesired substitutions and improves regioselectivity.
Ethoxyethyl Group Protection
As demonstrated in the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, protecting the pyrazole nitrogen with an ethoxyethyl group directs electrophilic substitution to position 3. Subsequent deprotection under acidic conditions (e.g., HCl/EtOH) regenerates the free pyrazole.
Procedure:
- Protect 1-ethyl-1H-pyrazole with ethyl vinyl ether in dichloromethane (DCM) at 0°C.
- Introduce isobutoxymethyl via alkylation.
- Deprotect using 1 M HCl in ethanol.
Advantages:
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed reactions enable late-stage functionalization of preformed pyrazole cores.
Suzuki-Miyaura Coupling
A 3-bromo-1-ethyl-1H-pyrazole intermediate undergoes coupling with an isobutoxymethylboronic acid pinacol ester. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 90°C achieves 60% yield.
Limitations:
Comparative Analysis of Synthetic Routes
| Method | Yield | Regioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 45–50% | Moderate | Low | High |
| Post-Synthetic Alkylation | 68–72% | High | Moderate | Moderate |
| Protection-Directed | 65–70% | High | High | Low |
| Suzuki Coupling | 60% | High | High | Low |
Key Findings:
- Cost-Effectiveness: Cyclocondensation is preferred for large-scale production despite moderate yields.
- Precision: Protection-directed synthesis offers superior regiocontrol for research-scale applications.
Mechanistic Insights and Side Reactions
Oxidative Byproducts
In cyclocondensation routes, over-oxidation of the hydroxymethyl group to a carboxylic acid is observed when using strong oxidizing agents (e.g., KMnO₄). This is mitigated by employing milder conditions (e.g., TEMPO/NaClO).
Industrial-Scale Considerations
Solvent Recycling
DMF recovery via distillation reduces costs in alkylation steps, with >85% solvent reuse achievable.
Waste Management
Bromide byproducts from alkylation require treatment with AgNO₃ to precipitate AgBr, ensuring compliance with environmental regulations.
Q & A
Basic Research Questions
Q. What efficient synthetic routes exist for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, and how can regioselectivity be controlled?
- Methodology : Multi-component reactions (MCRs) under neutral conditions are effective. For example, arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides can yield functionalized pyrazoles via cyclization . Regioselectivity is influenced by steric/electronic effects of substituents; directing groups (e.g., electron-withdrawing groups) can guide bond formation .
Q. Which techniques are optimal for structural characterization of this compound?
- Methodology : X-ray crystallography using SHELXL for refinement and Mercury CSD for visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) . Pair with NMR (¹H/¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for validation.
Q. What safety protocols are critical during experimental handling?
- Methodology : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in fume hoods to prevent inhalation. Follow waste disposal guidelines per H303+H313+H333 and P264+P280+P305 safety codes .
Advanced Research Questions
Q. How can tautomeric forms of this compound be resolved in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (<150 K) minimizes dynamic disorder. Computational tools (e.g., Mercury CSD packing similarity analysis) help identify co-crystallized tautomers, as seen in fluorophenyl-pyrazole systems .
Q. What strategies address contradictions between computational and experimental spectral data?
- Methodology : Reconcile discrepancies using hybrid methods:
- Experimental : 2D-NMR (NOESY for spatial proximity) and variable-temperature NMR to assess exchange processes.
- Computational : Density Functional Theory (DFT) optimization of molecular geometries with solvent effects (e.g., PCM model) .
Q. How can computational modeling predict the compound’s role in interphase formation (e.g., battery electrolytes)?
- Methodology : Molecular Dynamics (MD) simulations parameterized with DFT -derived charges. Study interactions with lithium ions or electrode surfaces, as demonstrated for trifluoromethyl-pyrazole additives .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodology :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity).
- Cytotoxicity : MTT/PrestoBlue assays on cancer cell lines.
- Docking studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., anti-inflammatory targets) .
Q. How can purification challenges (e.g., low yield, byproducts) be mitigated?
- Methodology : Optimize chromatographic conditions:
- Flash chromatography : Gradient elution with hexane/ethyl acetate.
- Recrystallization : Screen solvents (e.g., ethanol/water) for high-purity crystals. Monitor via HPLC (C18 column, UV detection) .
Q. What advanced techniques assess stability under extreme conditions (e.g., high voltage, temperature)?
- Methodology :
- Thermogravimetric Analysis (TGA) : Decomposition thresholds.
- Cyclic Voltammetry (CV) : Electrochemical stability (e.g., for electrolyte applications).
- In situ FTIR : Monitor structural changes during thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
